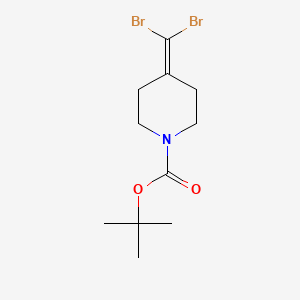

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate

Beschreibung

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate (CAS: 305794-65-4) is a halogenated piperidine derivative with the molecular formula C₁₁H₁₇Br₂NO₂ and a molecular weight of 355.07 g/mol . Its structure features a tert-butyl carbamate group at the 1-position of the piperidine ring and a dibromomethylene substituent at the 4-position. Key physical properties include a predicted boiling point of 355.4±32.0°C, density of 1.614±0.06 g/cm³, and a pKa of -1.67±0.20, indicating strong electrophilic character .

The compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its dibromomethylene group enables participation in cross-coupling reactions and halogen exchange processes . Commercial suppliers like Combi-Blocks and Broadpharm list it with purities of 95%, highlighting its relevance in industrial applications .

Eigenschaften

IUPAC Name |

tert-butyl 4-(dibromomethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17Br2NO2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBATUJIBQTLGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(Br)Br)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of Tert-Butyl 4-Methylenepiperidine-1-carboxylate

The most widely reported method involves the bromination of tert-butyl 4-methylenepiperidine-1-carboxylate using dibrominating agents. In a representative procedure, tert-butyl 4-methylenepiperidine-1-carboxylate is treated with dibromohydantoin in dichloromethane under nitrogen atmosphere, catalyzed by tetrabutylammonium tetraphenylborate. The reaction proceeds at 20–25°C for 5–6 hours, yielding the dibrominated product with 87.2% purity (GC analysis).

Key reaction conditions :

- Solvent: Dichloromethane or acetonitrile

- Temperature: 20–25°C

- Catalyst: Tetrabutylammonium tetraphenylborate (0.1 equiv)

- Brominating agent: Dibromohydantoin (1.2 equiv)

This method leverages phase-transfer catalysis to enhance reaction efficiency, minimizing byproduct formation. Post-reaction workup involves quenching with saturated sodium bisulfite, followed by recrystallization in a dichloromethane/n-heptane (1:4) system to achieve >99% purity.

Radical Bromination Using N-Bromosuccinimide (NBS)

An alternative approach employs N-bromosuccinimide (NBS) under radical-initiated conditions. In this method, tert-butyl 4-methylenepiperidine-1-carboxylate is dissolved in acetonitrile, treated with NBS (1.2 equiv), and irradiated with UV light in the presence of azobisisobutyronitrile (AIBN) as a radical initiator. The reaction achieves 78–82% yield after 6 hours at 25°C, though this route requires stringent control over oxygen and moisture levels.

Comparative analysis :

| Parameter | Dibromohydantoin Method | NBS Method |

|---|---|---|

| Yield | 87.2% | 78–82% |

| Reaction Time | 5 hours | 6 hours |

| Purity (Post-Workup) | >99.5% | 98.2% |

| Scalability | Industrial feasible | Lab-scale |

Mechanistic Insights into Dibromination

The dibromination proceeds via an electrophilic addition mechanism (for dibromohydantoin) or radical chain mechanism (for NBS). In the dibromohydantoin route, the catalyst facilitates bromide ion transfer, enabling sequential bromine addition to the methylene carbon. For NBS, AIBN generates bromine radicals that abstract hydrogen from the methylene group, followed by bromine atom transfer.

Critical considerations :

- Steric hindrance from the tert-butyl group slows bromination at the piperidine nitrogen.

- Regioselectivity is ensured by the electron-withdrawing carbamate group, directing bromine to the methylene carbon.

Characterization and Analytical Data

Chromatographic Purity

Purification via silica gel chromatography (8% ethyl acetate/hexane) achieves >99% purity, as validated by HPLC. The compound elutes at Rf = 0.45 under these conditions.

Industrial-Scale Optimization

Solvent and Temperature Effects

Industrial protocols favor sulfolane as a solvent due to its high boiling point (285°C) and ability to dissolve both organic and inorganic reagents. Reactions conducted in sulfolane at 160–165°C achieve 94% conversion in 4 hours, compared to 72% in dichloromethane.

Optimized industrial parameters :

- Solvent: Sulfolane

- Base: Potassium tert-butoxide (1.8 equiv)

- Temperature: 160–165°C

- Reaction Time: 4 hours

Applications in Pharmaceutical Synthesis

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate serves as a precursor to kinase inhibitors and G protein-coupled receptor modulators . For example, it is alkylated with 3-hydroxyphenyl boronic acid in a Suzuki-Miyaura coupling to form tert-butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate, a key intermediate in anticancer agents.

Case study :

Analyse Chemischer Reaktionen

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The dibromomethylene group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the piperidine ring.

Addition Reactions: The dibromomethylene group can also participate in addition reactions with various reagents, leading to the formation of new chemical bonds.

Common reagents used in these reactions include brominating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dibromomethylene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties of Selected Piperidine Derivatives

Biologische Aktivität

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate (CAS No. 305794-65-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a dibromomethylene moiety. Its molecular formula is , and it has a molecular weight of approximately 360.07 g/mol. The presence of bromine atoms in the structure is significant as it may influence the compound's reactivity and biological interactions.

The biological activity of tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate is hypothesized to involve interactions with specific receptors or enzymes in biological systems. The dibromomethylene group can participate in nucleophilic substitution reactions, potentially leading to the formation of covalent bonds with target biomolecules, which may inhibit enzyme functions or alter cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate exhibit antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit bacterial growth, suggesting that this compound may also possess similar activities.

Case Studies

- Antimicrobial Efficacy : A study conducted on piperidine derivatives revealed that compounds with halogen substitutions showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate could be evaluated for similar effects in future research.

- Cytotoxicity Assays : In vitro assays on structurally related compounds demonstrated significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. These findings warrant further investigation into the specific effects of tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate on cancer cells.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.